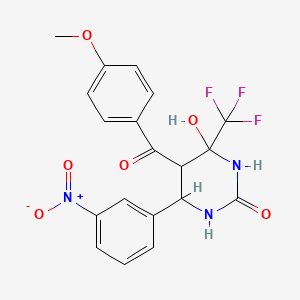

4-Hydroxy-5-(4-methoxybenzoyl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Description

This compound is a 1,3-diazinan-2-one derivative with a complex substitution pattern. Its molecular formula is C₁₉H₁₆F₃N₃O₆, and it features a 4-methoxybenzoyl group at position 5, a 3-nitrophenyl substituent at position 6, and a trifluoromethyl group at position 4. The compound is cataloged under product number R834769 by AldrichCPR . While its exact CAS number and molecular weight are unspecified, the calculated molecular weight is approximately 463.35 g/mol.

Properties

Molecular Formula |

C19H16F3N3O6 |

|---|---|

Molecular Weight |

439.3 g/mol |

IUPAC Name |

4-hydroxy-5-(4-methoxybenzoyl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |

InChI |

InChI=1S/C19H16F3N3O6/c1-31-13-7-5-10(6-8-13)16(26)14-15(11-3-2-4-12(9-11)25(29)30)23-17(27)24-18(14,28)19(20,21)22/h2-9,14-15,28H,1H3,(H2,23,24,27) |

InChI Key |

KBQZNKGWZLRXRM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-(4-methoxybenzoyl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:

Formation of the diazinanone ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of substituents: The 4-hydroxy, 4-methoxybenzoyl, 3-nitrophenyl, and trifluoromethyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-(4-methoxybenzoyl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated products, while reduction may produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Hydroxy-5-(4-methoxybenzoyl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound may find applications in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-(4-methoxybenzoyl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the 1,3-diazinan-2-one core but differ in substituents, leading to distinct physicochemical and structural properties:

Table 1: Structural and Molecular Comparison

Key Observations :

Substituent Electronic Effects :

- The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to fluorophenyl or methyl substituents in analogues .

- The methoxy group (electron-donating) in the target compound could improve solubility in polar solvents relative to the thiophene or methyl groups in analogues.

Molecular Weight and Size :

- The furan-containing derivative has the highest molecular weight (462.39 g/mol) due to its extended aromatic system, while the thiophene analogue is the lightest (437.37 g/mol).

Crystallographic Stability: The thiophene-containing compound was characterized via single-crystal X-ray diffraction (R factor = 0.038), revealing a mean C–C bond length of 0.003 Å and robust crystal packing at 113 K.

Biological Activity

4-Hydroxy-5-(4-methoxybenzoyl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one, a complex organic compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of diazinanones and features multiple functional groups that may contribute to its biological activity. The trifluoromethyl group is known for enhancing lipophilicity, while the nitrophenyl and methoxybenzoyl moieties may influence its interaction with biological targets.

Antidiabetic Potential

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antidiabetic activity. For instance, a related compound demonstrated IC50 values against α-glucosidase and α-amylase in the micromolar range, indicating strong inhibitory effects on these enzymes involved in carbohydrate metabolism .

Table 1: Antidiabetic Activity of Related Compounds

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Compound A | α-Glucosidase | 6.28 |

| Compound A | α-Amylase | 4.58 |

| Compound B | PTP1B | 0.91 |

Antioxidant Activity

The antioxidant potential of this compound has also been assessed through various assays. Compounds with similar structures have shown promising results in DPPH radical scavenging assays, with IC50 values indicating effective free radical inhibition .

Table 2: Antioxidant Activity

| Compound | Assay Type | IC50 (μM) |

|---|---|---|

| Compound A | DPPH | 2.36 |

| Ascorbic Acid | DPPH | 0.85 |

The biological activity of this compound may be attributed to its ability to interact with specific enzyme targets. Molecular docking studies suggest that the compound can bind effectively to the active sites of enzymes involved in glucose metabolism and oxidative stress pathways .

Case Studies

- In Vivo Studies : Preliminary animal studies have shown that compounds similar to this diazinanone can lower blood glucose levels significantly in diabetic models without causing notable toxicity .

- Cell Culture Experiments : In vitro assays using human cell lines have demonstrated that these compounds can protect against oxidative stress-induced damage, suggesting a potential role in preventing diabetic complications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.